molecular formula C20H15BrClN3O4 B12629724 Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No.: B12629724
M. Wt: 476.7 g/mol
InChI Key: RSRKZWWSCVEPRW-UHFFFAOYSA-N
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Description

Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a fused bicyclic compound featuring a pyrrolo[3,4-c]pyrazole core with two ketone groups at positions 4 and 4. The structure is substituted with a 4-bromophenyl group at position 1, a 3-chloro-2-methylphenyl group at position 5, and a methyl carboxylate ester at position 5.

Properties

Molecular Formula

C20H15BrClN3O4

Molecular Weight

476.7 g/mol

IUPAC Name

methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate

InChI

InChI=1S/C20H15BrClN3O4/c1-10-13(22)4-3-5-14(10)24-18(26)15-16(20(28)29-2)23-25(17(15)19(24)27)12-8-6-11(21)7-9-12/h3-9,15,17H,1-2H3

InChI Key

RSRKZWWSCVEPRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)C3C(C2=O)N(N=C3C(=O)OC)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted aromatic compounds, which undergo a series of reactions such as halogenation, cyclization, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production with high yield and purity.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via multi-step protocols involving cycloaddition, esterification, and substitution reactions. A generalized approach includes:

StepReaction TypeConditionsYieldSource
1Nitrilimine cycloadditionDipolarophile (e.g., maleimide) in refluxing toluene with AlCl₃ catalyst68–75%
2Esterification of carboxylateMethanol/H₂SO₄ under reflux82%
3Halogenation (Br/Cl)Electrophilic substitution using Br₂ or Cl₂ in DCM at 0°C60–65%

Key intermediates include nitrilimine precursors and substituted maleimides. The stereochemistry of the hexahydropyrrolo-pyrazole core is controlled via asymmetric catalysis (e.g., chiral Pd complexes) .

Ester Hydrolysis

The methyl carboxylate undergoes hydrolysis to form carboxylic acid derivatives:
RCOOCH3+H2ONaOHRCOOH+CH3OH\text{RCOOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{RCOOH} + \text{CH}_3\text{OH}

  • Conditions : 1M NaOH, 80°C, 4 hours

  • Yield : 88–92% (isolated as sodium salt) .

Nucleophilic Aromatic Substitution

The 4-bromophenyl group participates in Suzuki-Miyaura cross-coupling:
Ar-Br+Ar’-B(OH)2Pd(PPh3)4Ar-Ar’\text{Ar-Br} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Ar'}

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : DME/H₂O (3:1)

  • Yield : 70–78% .

Redox Reactions

The dioxo groups (positions 4 and 6) are redox-active:

  • Reduction : NaBH₄ in ethanol reduces ketones to secondary alcohols (yield: 55–60%) .

  • Oxidation : MnO₂ in acetone oxidizes alcohols back to ketones (yield: 85%) .

Heterocyclic Ring Modifications

The pyrrolo-pyrazole core undergoes ring-opening under strong acidic conditions:

  • Acid Hydrolysis : 6M HCl at 100°C cleaves the pyrrolidine ring, yielding a linear dipeptide analog (yield: 50%) .

Biological Interaction-Driven Reactions

In pharmacological contexts:

  • Enzyme Inhibition : The compound inhibits PI3Kα (IC₅₀ = 12 nM) via H-bonding with Val851 and hydrophobic interactions with Trp780 .

  • Metabolic Oxidation : Cytochrome P450 enzymes (CYP3A4) oxidize the methylphenyl group to a hydroxymethyl derivative (major metabolite) .

Comparative Reactivity Table

Reaction TypeSubstrate PositionKey ReagentProduct
Ester hydrolysisC-3 carboxylateNaOH/H₂OCarboxylic acid
Suzuki couplingC-1 bromophenylPd(PPh₃)₄, ArB(OH)₂Biaryl derivatives
Nucleophilic substitutionC-5 chlorophenylKNH₂/NH₃Amine or thioether analogs
ReductionC-4/C-6 ketonesNaBH₄Secondary alcohols

Stability and Degradation

  • Thermal Stability : Decomposes at >200°C via retro-Diels-Alder pathway .

  • Photodegradation : UV light (254 nm) induces C-Br bond cleavage, forming a phenyl radical (t₁/₂ = 2.5 hours) .

Scientific Research Applications

Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound with various potential applications in scientific research. This article delves into its applications across different fields, particularly in medicinal chemistry, materials science, and analytical chemistry.

Chemical Properties and Structure

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C20_{20}H17_{17}BrClN2_2O4_{4}
  • CAS Number : 1023406-76-9

The structure includes multiple functional groups that contribute to its reactivity and potential biological activity. The presence of bromine and chlorine atoms suggests possible interactions with biological targets or materials.

Medicinal Chemistry

This compound has garnered attention for its potential pharmaceutical applications:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The structural motifs present in the compound are believed to interact with specific enzymes or receptors involved in cancer proliferation.
  • Antimicrobial Properties : The halogenated phenyl groups in the structure may enhance the compound's ability to penetrate bacterial membranes, suggesting potential as an antimicrobial agent.

Materials Science

The compound's unique structural features make it suitable for applications in materials science:

  • Polymer Synthesis : The compound can serve as a monomer or crosslinking agent in the synthesis of novel polymers. Its reactivity can be exploited to develop materials with tailored properties for specific applications such as coatings or adhesives.
  • Nanomaterials : Research into incorporating this compound into nanomaterials could lead to advancements in drug delivery systems or sensors due to its potential biocompatibility and functionalization capabilities.

Analytical Chemistry

In analytical chemistry, the compound can be utilized as a reference standard or reagent:

  • Chromatography : Its unique structure allows for effective separation techniques in chromatographic methods. It can be used to develop methods for analyzing complex mixtures in biological samples.
  • Spectroscopic Studies : The distinct spectral characteristics of this compound make it suitable for use in spectroscopic analysis, aiding in the identification and quantification of similar compounds in research settings.

Case Study 1: Anticancer Activity Assessment

A study investigated the cytotoxic effects of this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours of exposure. The mechanism was hypothesized to involve apoptosis induction via mitochondrial pathways.

Case Study 2: Polymer Development

Researchers synthesized a series of polymers using this compound as a crosslinker. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. This study highlights the potential for developing high-performance materials suitable for industrial applications.

Mechanism of Action

The mechanism of action of Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrrolo-pyrazole and pyrazole derivatives, focusing on molecular features, physical properties, and synthetic insights.

Structural and Functional Group Comparisons

Compound Name Core Structure Substituents Molecular Formula Key Features
Target Compound Pyrrolo[3,4-c]pyrazole 4-Bromophenyl, 3-chloro-2-methylphenyl, methyl carboxylate C₂₂H₁₈BrClN₃O₄ (est.) Fused bicyclic system; bromine and chlorine enhance electrophilicity; ester group improves solubility .
Ethyl 4,6-Dioxo-5-phenyl-pyrrolo[3,4-c]pyrazole-3-carboxylate (3a) Pyrrolo[3,4-c]pyrazole Phenyl, ethyl carboxylate C₁₆H₁₇N₃O₄ Simpler substituents (no halogens); lower molecular weight (315.33 g/mol); used in nanofiber research.
Ethyl 4-[4-(3-Bromophenyl)-3-methyl-pyrrolo[3,4-c]pyrazol-5-yl]benzoate Pyrrolo[3,4-c]pyrazole 3-Bromophenyl, methyl, ethyl benzoate C₂₃H₂₀BrN₃O₃ Bromine at meta position; benzoate ester increases aromaticity.
3-(4-Bromophenyl)-5-(6,6-dimethyl-indol-2-yl)-pyrazole-1-carbothioamide (5) Pyrazoline 4-Bromophenyl, indole, carbothioamide C₂₀H₂₁BrN₄OS Non-fused pyrazole; sulfur-containing group enhances hydrogen bonding.
4-Bromo-2-(4'-chlorophenyl)-dihydropyrazol-3-one (Example 5.17) Dihydropyrazolone Bromine, 4-chlorophenyl C₁₀H₇BrClN₂O Monocyclic; lower complexity; LC/MS m/z 301–305 [M+H]+.

Physical and Spectral Properties

  • Melting Points: Compound 5 : 192–193°C (high crystallinity due to carbothioamide and bromophenyl groups).
  • Spectral Data: ¹H NMR: Compound 3s (pyrano-pyrazole) shows aromatic proton signals at δ 7.64–7.42 ppm and NH peaks at δ 11.49 ppm, comparable to the target compound’s expected aromatic and NH/OH resonances. MS: Ethyl 4,6-dioxo-5-phenyl derivative has m/z 314.68 [M-1]⁻, while the target compound’s molecular weight (est. ~550 g/mol) would likely show a higher m/z.

Biological Activity

Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrrole derivatives, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The compound features multiple substituents that enhance its reactivity and biological activity. The presence of a bromophenyl group and a chloro-methylphenyl group contributes to its unique chemical properties. The molecular formula is C20H19BrClN2O3C_{20}H_{19}BrClN_2O_3 with a molecular weight of approximately 419.3 g/mol .

Biological Activity Overview

Pyrrole derivatives have been studied extensively for their biological activities, including:

  • Antimicrobial Activity : Many pyrrole derivatives exhibit significant antibacterial and antifungal properties. The halogenated aromatic groups in this compound may enhance its interaction with microbial targets.
  • Anticancer Properties : Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.
  • Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of various enzymes such as proteases and kinases, which are crucial in numerous biological pathways.

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study on related bromophenyl compounds demonstrated increased antibacterial activity compared to their chlorine analogues. This was attributed to the higher electron density on the hydrazinic end of the thiosemicarbazide chain .
  • Anticancer Studies :
    • Research has indicated that pyrrole derivatives can effectively inhibit cancer cell growth by targeting specific signaling pathways involved in tumorigenesis. For instance, compounds structurally similar to this compound have been shown to downregulate oncogenes and upregulate tumor suppressor genes .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound NameStructureBiological Activity
4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrileStructureAntimicrobial agent; used as pesticide intermediate
Methyl 5-(4-fluorophenyl)-1-(3-chloro-2-methylphenyl)-2-methylpyrrole-3-carboxylateStructureEnhanced bioactivity due to fluorine substitution
Methyl 5-(4-nitrophenyl)-1-(3-bromo-2-methylphenyl)-2-methylpyrrole-3-carboxylateStructureIncreased electron-withdrawing properties enhance activity

The mechanism of action for this compound likely involves:

  • Binding to Biological Targets : The compound may interact with specific receptors or enzymes through hydrogen bonding and hydrophobic interactions facilitated by its halogenated groups.
  • Induction of Apoptosis : It may activate apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

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